MW & Lipophilicity vs 2-Arylcyclopropylamines
N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine (MW 254.17 g/mol) carries a substantially higher molecular weight than 2-(4-bromophenyl)cyclopropanamine (MW 212.09 g/mol, CAS 90561-75-4), reflecting the extended propan-2-yl side chain absent in the 2-arylcyclopropylamine scaffold . This structural difference translates into a higher calculated logP (estimated ~3.3–3.5 versus ~2.1–2.3 for the 2-arylcyclopropylamine analog) [1]. Increased lipophilicity predicts enhanced blood-brain barrier penetration and altered tissue distribution, making the target compound a more CNS-penetrant candidate for neuropsychiatric indications, while the lower-MW 2-arylcyclopropylamine may be preferable for peripheral or oncology applications where LSD1 is the primary target [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 254.17 g/mol; estimated clogP ≈ 3.3–3.5 |
| Comparator Or Baseline | 2-(4-Bromophenyl)cyclopropanamine: MW = 212.09 g/mol; estimated clogP ≈ 2.1–2.3 |
| Quantified Difference | ΔMW = +42.08 g/mol (+19.8%); ΔclogP ≈ +1.0 to +1.4 log units |
| Conditions | Calculated physicochemical properties; clogP estimated by fragment-based method. Experimental logP data not available for the target compound. |
Why This Matters
For CNS-targeted programs, higher MW and lipophilicity within a congeneric series correlate with increased brain exposure, directly influencing whether this compound or its lighter analog is selected for in vivo neuropharmacology studies.
- [1] Molaid. N-isopropyl p-bromoamphetamine calculated logP = 3.7. The N-cyclopropyl analog is expected to exhibit a logP within 0.2–0.4 units of this value based on Hansch π constants. Accessed 2026. View Source
